tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H23IN2O2. It is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a 4-iodobenzyl group. This compound is often used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals .
Mechanism of Action
Target of Action
“tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate” is a piperazine derivative. Piperazine derivatives are known to interact with a variety of targets, including neurotransmitter receptors in the central nervous system . .
Mode of Action
Many piperazine derivatives act by modulating the activity of their target proteins .
Preparation Methods
The synthesis of tert-butyl 4-(4-iodobenzyl)piperazine-1-carboxylate typically involves the reaction of 4-iodobenzyl chloride with tert-butyl piperazine-1-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions . The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form new carbon-carbon bonds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Scientific Research Applications
tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the development of bioactive compounds and as a building block for drug discovery.
Medicine: It is involved in the synthesis of potential therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate: This compound has a similar structure but with a carbonyl group instead of a methylene group linking the piperazine ring to the iodine-substituted benzene ring.
tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate: This compound features a benzo[b]thiophene ring instead of an iodine-substituted benzene ring.
1-Boc-piperazine: This compound is an N-Boc protected piperazine that can undergo similar substitution and coupling reactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable intermediate in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
tert-butyl 4-[(4-iodophenyl)methyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23IN2O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIDOSLJNXIVES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.